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molecular formula C9H12N2O3 B8540064 5-Cyclopentylbarbituric Acid

5-Cyclopentylbarbituric Acid

Cat. No. B8540064
M. Wt: 196.20 g/mol
InChI Key: XHOSPXWHUFOMAF-UHFFFAOYSA-N
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Patent
US06472227B1

Procedure details

To a solution of 3.48 g (151 mmol) of sodium in 50 mL absolute ethanol was added 3.02 g (50 mmol) urea and 10 g (44 mmol) of the diethyl cyclopentylmalonate prepared above. The thick white slurry which formed was refluxed for 12 hours. Most of the ethanol was removed via rotary evaporation, and the residue was diluted with 100 mL of water and acidified with 10 mL of 98% H2SO4. The resulting white solid which formed was collected by filtration and dried on a pump. The solid was recrystallized from water, and recrystallized a second time from 5% water/ethanol to obtain 7.006 g of colorless platelike crystals with a melting point of 222-223° C.
Quantity
3.48 g
Type
reactant
Reaction Step One
Name
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][C:3]([NH2:5])=[O:4].[CH:6]1([CH:11]([C:17](OCC)=[O:18])[C:12](OCC)=[O:13])[CH2:10][CH2:9][CH2:8][CH2:7]1>C(O)C>[CH:6]1([CH:11]2[C:12](=[O:13])[NH:5][C:3](=[O:4])[NH:2][C:17]2=[O:18])[CH2:10][CH2:9][CH2:8][CH2:7]1 |^1:0|

Inputs

Step One
Name
Quantity
3.48 g
Type
reactant
Smiles
[Na]
Name
Quantity
3.02 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCC1)C(C(=O)OCC)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared above
CUSTOM
Type
CUSTOM
Details
The thick white slurry which formed
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Most of the ethanol was removed via rotary evaporation
ADDITION
Type
ADDITION
Details
the residue was diluted with 100 mL of water
CUSTOM
Type
CUSTOM
Details
The resulting white solid which formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried on a pump
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from water
CUSTOM
Type
CUSTOM
Details
recrystallized a second time from 5% water/ethanol
CUSTOM
Type
CUSTOM
Details
to obtain 7.006 g of colorless platelike crystals with a melting point of 222-223° C.

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)C1C(NC(NC1=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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